1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
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Overview
Description
1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate is a synthetic organic compound with the molecular formula C₁₂H₂₁NO₄ It is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and the presence of tert-butyl, ethyl, and methyl groups attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of amino alcohols or amino acids under acidic or basic conditions.
Introduction of Substituents: The tert-butyl, ethyl, and methyl groups are introduced through alkylation reactions. These reactions often use alkyl halides or alkyl sulfonates as alkylating agents in the presence of a base.
Esterification: The dicarboxylate groups are introduced through esterification reactions, typically using alcohols and carboxylic acids or their derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen in the azetidine ring, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives where ester groups are reduced to hydroxyl groups.
Substitution: Substituted azetidine derivatives with new alkyl or aryl groups.
Scientific Research Applications
1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can act as a pharmacophore, binding to active sites and influencing biochemical pathways. The exact pathways and molecular targets would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group.
1-Benzyl 2-methylazetidine-1,2-dicarboxylate: Similar structure with a benzyl group instead of tert-butyl and ethyl groups.
1-Tert-butyl 3-methylazetidine-1,2-dicarboxylate: Similar structure with a methyl group at the 3-position instead of the 2-position.
Uniqueness
1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate is unique due to the specific combination of substituents on the azetidine ring. The presence of both tert-butyl and ethyl groups, along with the dicarboxylate functionality, imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.
This detailed overview covers the essential aspects of this compound, from its synthesis and reactions to its applications and unique features
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 2-methylazetidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-6-16-9(14)12(5)7-8-13(12)10(15)17-11(2,3)4/h6-8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPDJLPHUZYXCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN1C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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